4,5-Dimethyl-2-methoxyphenylboronic acid

Vue d'ensemble

Description

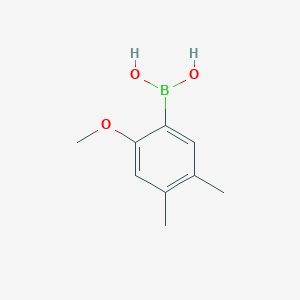

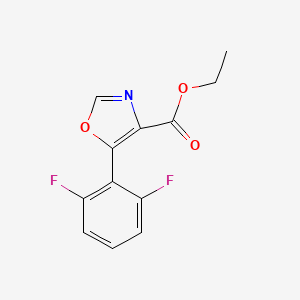

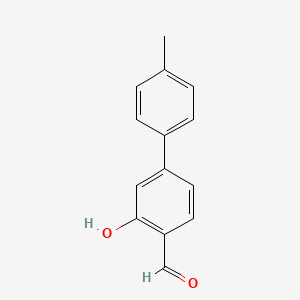

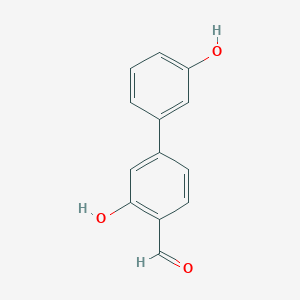

4,5-Dimethyl-2-methoxyphenylboronic acid is a chemical compound with the molecular weight of 180.01 . Its IUPAC name is (2-methoxy-4,5-dimethylphenyl)boronic acid . It is a solid at room temperature and should be stored at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5,11-12H,1-3H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

Boronic acids, including this compound, are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Supramolecular Assembly and Crystal Engineering

Phenylboronic acids, including variants like 4-methoxyphenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. The interactions, such as O–H⋯N hydrogen bonds and centrosymmetric cyclic C–H⋯O hydrogen bonding dimers, are pivotal in constructing these assemblies, which have potential applications in crystal engineering and material sciences (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Studies

Boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, have been the subject of fluorescence quenching studies. These studies explore the interactions between these compounds and quenchers like aniline, revealing insights into the static quenching mechanism and providing a foundation for applications in chemical sensing and molecular interactions (Geethanjali, Nagaraja, & Melavanki, 2015).

Monomeric Structure in Boronic Acids

Efforts to design boronic acids with monomeric structures have involved studying the influence of ortho-alkoxy substituents on the crystal structure of these compounds. This research is significant for developing new boronic acids that can serve as building blocks in crystal engineering and material science (Cyrański et al., 2012).

Formation of Tetraarylpentaborates

Research into the reactions of arylboronic acids has led to the formation of new compounds like tetraarylpentaborates. These compounds are synthesized from reactions involving arylboronic acids and aryloxorhodium complexes. Understanding their structure and chemical properties could open new avenues in organoboron chemistry and catalysis (Nishihara, Nara, & Osakada, 2002).

Mécanisme D'action

Target of Action

The primary target of 4,5-Dimethyl-2-methoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c for optimal stability .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a popular choice for carbon–carbon bond formation .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, the compound should be stored at 2-8°C for optimal stability . Additionally, the Suzuki–Miyaura coupling reaction can be catalyzed by ethers .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(2-methoxy-4,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAUFRXEKDIYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801243407 | |

| Record name | Boronic acid, B-(2-methoxy-4,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121511-71-3 | |

| Record name | Boronic acid, B-(2-methoxy-4,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-methoxy-4,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)